
Trichloro((dichloro(decyl)silyl)methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro((dichloro(decyl)silyl)methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and decyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro((dichloro(decyl)silyl)methyl)silane typically involves the reaction of decylsilane with chlorinating agents under controlled conditions. The process often requires the use of catalysts to facilitate the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro((dichloro(decyl)silyl)methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes.
Reduction: Can be reduced by alkali metals to form polysilanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals like sodium or potassium, usually under anhydrous conditions.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Polysilanes and metal chlorides.
Aplicaciones Científicas De Investigación
Trichloro((dichloro(decyl)silyl)methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Trichloro((dichloro(decyl)silyl)methyl)silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s chlorinated groups facilitate its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: A simpler silane with three chlorine atoms attached to silicon.
Methyltrichlorosilane: Contains a methyl group in addition to three chlorine atoms.
Dichloromethylsilane: Features two chlorine atoms and a methyl group attached to silicon.
Uniqueness
Trichloro((dichloro(decyl)silyl)methyl)silane is unique due to its decyl group, which imparts specific hydrophobic properties and enhances its utility in applications requiring long-chain alkyl groups. This distinguishes it from simpler silanes, which may not offer the same level of functionality or versatility.
Propiedades
Fórmula molecular |
C11H23Cl5Si2 |
|---|---|
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
trichloro-[[dichloro(decyl)silyl]methyl]silane |
InChI |
InChI=1S/C11H23Cl5Si2/c1-2-3-4-5-6-7-8-9-10-17(12,13)11-18(14,15)16/h2-11H2,1H3 |
Clave InChI |
HMUBGWFTDHRCRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
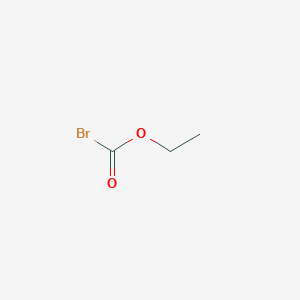
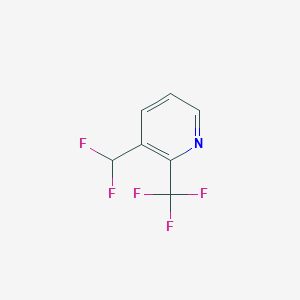
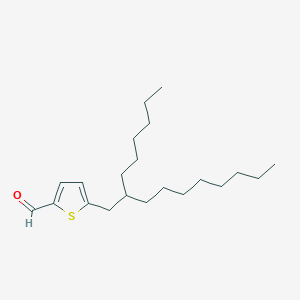
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

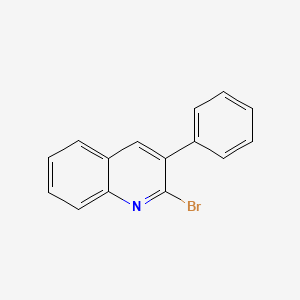
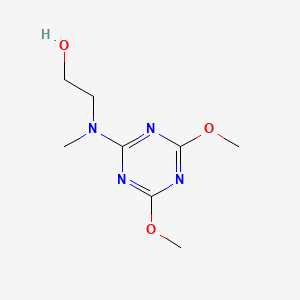
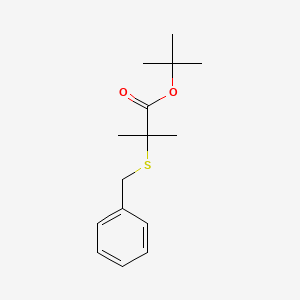



![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
